molecular formula C20H21F2NO4S B2817351 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE CAS No. 1797646-36-6

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE

Cat. No.: B2817351
CAS No.: 1797646-36-6
M. Wt: 409.45
InChI Key: VSYGLSYBTOJSQX-UHFFFAOYSA-N
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Description

2-Difluoromethanesulfonyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a difluoromethanesulfonyl group attached to a benzamide core, which is further linked to a (4-phenyloxan-4-yl)methyl moiety. The difluoromethanesulfonyl group is a notable structural feature in contemporary research, as it can influence a compound's electronic properties, metabolic stability, and its ability to engage in specific interactions with biological targets . The tetrahydropyran (oxan) ring substituted with a phenyl group adds a rigid, bulky element that can be critical for molecular recognition and for modulating the compound's physicochemical properties. Compounds containing benzenesulfonamide derivatives have been extensively investigated for their inhibitory activity against various enzymes. A prominent area of research involves carbonic anhydrase isoforms, such as CA IX, which is a well-validated target for anticancer drug development due to its overexpression in hypoxic tumors . Related sulfonamide-based inhibitors have demonstrated potent activity against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) and have shown the ability to induce apoptosis . Furthermore, the benzenesulfonamide pharmacophore is a recognized zinc-binding group, making it a key component in the design of inhibitors for metalloenzymes . The specific structural features of this compound suggest potential research applications as a biochemical tool for studying enzyme inhibition, particularly against carbonic anhydrases, or as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. Researchers can utilize this compound to explore structure-activity relationships, particularly concerning the role of the difluoromethanesulfonyl group and the tetrahydropyran-containing amine side chain. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4S/c21-19(22)28(25,26)17-9-5-4-8-16(17)18(24)23-14-20(10-12-27-13-11-20)15-6-2-1-3-7-15/h1-9,19H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYGLSYBTOJSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, introduction of the difluoromethylsulfonyl group, and attachment of the tetrahydropyran ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and catalysts to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2-difluoromethanesulfonyl-N-[(4-phenyloxan-4-yl)methyl]benzamide and related benzamide derivatives:

Compound Name Substituents Molecular Weight Key Spectral Features (IR/NMR) Bioactivity/Applications Reference
This compound 2-(difluoromethanesulfonyl), N-(4-phenyloxan-4-ylmethyl) ~423.4 (calc.) Expected νC-F: 1100–1250 cm⁻¹; δF (19F-NMR): ~-100 ppm Hypothesized kinase inhibition N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, 1,2,4-triazole-3-thione 400–450 νC=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹ Antimicrobial, antitumor screening
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxybenzoyl, N-(3,4-dimethoxyphenethyl) 306.7 δOH (1H-NMR): ~10.5 ppm; δC=O (13C-NMR): ~168 ppm Analgesic, anti-inflammatory
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide 4-chlorobenzoyl, N-(4-methoxy-2-nitrophenyl) 306.7 νNO₂: 1520–1350 cm⁻¹; δCl (35Cl-NMR): ~700–800 ppm Early-stage drug discovery

Key Structural and Functional Comparisons:

Sulfonamide vs. Sulfonyl Groups: The target compound’s difluoromethanesulfonyl group differs from the 4-X-phenylsulfonyl groups in compounds [7–9] . In contrast, 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide lacks a sulfonyl group entirely, relying on nitro and chloro substituents for reactivity .

Amide Side Chain Variations :

  • The 4-phenyloxan-4-ylmethyl group in the target compound provides a sterically bulky, oxygen-containing heterocycle, unlike the linear phenethyl chain in Rip-D or the nitro-substituted aryl group in the Sigma-Aldrich analog . This may influence solubility and membrane permeability.

Spectral Distinctions: The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazole derivatives [7–9] contrasts with the preserved carbonyl in the target compound, confirmed by IR . Rip-D’s phenolic OH group produces a distinct 1H-NMR signal at ~10.5 ppm, absent in the target compound due to its non-hydroxylated benzamide core .

Research Findings and Implications

  • Synthetic Challenges : The difluoromethanesulfonyl group requires specialized fluorination techniques, such as using sulfuryl fluoride reagents, which are more complex than the sulfonylation methods described for compounds [7–9] .
  • Thermodynamic Stability : The 4-phenyloxan-4-ylmethyl group likely enhances stability compared to Rip-D’s flexible phenethyl chain, as rigid heterocycles reduce entropy-driven degradation .

Biological Activity

2-Difluoromethanesulfonyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}F2_{2}N2_{2}O3_{3}S
  • Molecular Weight : 366.37 g/mol

The presence of the difluoromethanesulfonyl group is significant for its biological activity, as it can influence the compound's interaction with biological targets.

Research indicates that compounds similar to 2-difluoromethanesulfonyl derivatives often exhibit activity through modulation of specific receptors or enzymes. For example, studies have shown that modifications in the benzamide structure can lead to altered binding affinities to opioid receptors, which are critical in pain management and addiction therapies .

Pharmacological Profile

  • Opioid Receptor Interaction :
    • Compounds with similar structures have been tested for their affinity towards mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). The binding affinities were measured using CHO cells expressing these receptors.
    • For instance, analogs demonstrated moderate to high affinity for MOR, with EC50 values ranging from 1 nM to 100 nM, indicating potential therapeutic applications in pain relief .
  • In Vitro Studies :
    • In vitro autoradiography experiments conducted on rat brain sections revealed concentration-dependent inhibition of binding for compounds with similar structural motifs, suggesting that this compound may also exhibit such characteristics .

Case Study 1: Analogs in Pain Management

A study focused on a series of benzamide derivatives highlighted the importance of substituents on the aromatic rings in modulating receptor affinity. The introduction of difluoromethanesulfonyl groups was associated with increased potency at MOR compared to other substitutions .

Case Study 2: Toxicological Assessment

Toxicological evaluations have been performed to assess the safety profile of compounds similar to 2-difluoromethanesulfonyl derivatives. These studies typically involve assessing cytotoxicity in various cell lines and evaluating metabolic stability using mass spectrometry techniques .

Data Tables

Property Value
Molecular Weight366.37 g/mol
LogP3.5
SolubilitySoluble in DMSO
Melting PointNot determined
Receptor Type Binding Affinity (Ki)
Mu-opioid receptor (MOR)3.3 nM
Delta-opioid receptor (DOR)56 nM
Kappa-opioid receptor (KOR)16 nM

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Combinatorial Screening : Checkerboard assays (e.g., with cisplatin or paclitaxel) calculate combination indices (CompuSyn software). Synergy is validated in 3D tumor spheroids to mimic in vivo conditions .

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